6-Bromo-5-fluoroindoline-2,3-dione
Overview
Description
6-Bromo-5-fluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrFNO2 It is a derivative of indoline-2,3-dione, where the indoline ring is substituted with bromine and fluorine atoms at the 6th and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions. For instance, the reaction of 5-fluoroindoline-2,3-dione with bromine in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoroindoline-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The indoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with different nucleophiles or electrophiles to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline-2,3-dione derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indoline ring .
Scientific Research Applications
6-Bromo-5-fluoroindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can influence the compound’s reactivity and binding affinity to various biological targets. For instance, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological activities such as cell proliferation or apoptosis .
Comparison with Similar Compounds
- 6-Bromo-7-fluoroindoline-2,3-dione
- 5-Bromo-6-chloroindoline-2,3-dione
- 6-Chloro-7-fluoroindoline-2,3-dione
Comparison: 6-Bromo-5-fluoroindoline-2,3-dione is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWODPNMMHAURNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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